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Cat. No.: B1499794 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To

ensure the quality, safety, and efficacy of the drug product, it is crucial to identify potential

impurities and degradation products that may form during manufacturing, storage, or

administration. Forced degradation studies, as mandated by regulatory bodies like the

International Council for Harmonisation (ICH), are essential for this purpose. These studies

involve subjecting the drug substance to various stress conditions to accelerate its degradation

and facilitate the identification of potential degradation products. This application note provides

a detailed protocol for conducting forced degradation studies on Sofosbuvir and identifying its

impurities.

Core Principles

Forced degradation studies help in understanding the intrinsic stability of a drug molecule and

developing stability-indicating analytical methods. The common stress conditions applied are

hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] By analyzing the

degradation products formed under these conditions, a comprehensive impurity profile can be

established.
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1. Materials and Reagents

Sofosbuvir pure drug substance

Hydrochloric acid (HCl), 0.1 N and 1 N solutions[3][4]

Sodium hydroxide (NaOH), 0.1 N and 0.5 N solutions[3][4]

Hydrogen peroxide (H₂O₂), 3% and 30% solutions[3][4]

Acetonitrile (HPLC grade)

Methanol (HPLC grade)[3]

Formic acid (AR grade)[3]

Water (Milli-Q or equivalent)

Ammonium bicarbonate[4]

2. Equipment

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid

Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification[3][6]

pH meter

Water bath[1]

Hot air oven

Photostability chamber

Analytical balance

Volumetric flasks and pipettes
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Syringe filters (0.45 µm)

3. Preparation of Sofosbuvir Stock Solution

Prepare a stock solution of Sofosbuvir at a concentration of 1 mg/mL in a suitable solvent such

as methanol or a mixture of methanol and water.[3] This stock solution will be used for the

different stress studies.

4. Forced Degradation Procedures

The following protocols are based on established methods for the forced degradation of

Sofosbuvir.[3][4]

4.1 Acidic Degradation

To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N HCl.[3]

Reflux the mixture at 70-80°C for 6-10 hours.[3][4]

After the specified time, cool the solution to room temperature.

Neutralize the solution with an appropriate amount of 0.1 N NaOH.

Dilute the resulting solution with the mobile phase to a final concentration of approximately

50 µg/mL for HPLC analysis.[3]

4.2 Basic Degradation

To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N NaOH.[3]

Reflux the mixture at 60-70°C for 10-24 hours.[3][4]

After the specified time, cool the solution to room temperature.

Neutralize the solution with an appropriate amount of 0.1 N HCl.

Dilute the resulting solution with the mobile phase to a final concentration of approximately

50 µg/mL for HPLC analysis.[3]
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4.3 Oxidative Degradation

To a suitable volume of Sofosbuvir stock solution, add an equal volume of 3% H₂O₂.[3]

Keep the solution at room temperature for 7 days or heat at 80°C for 48 hours for

accelerated degradation.[3][4]

After the specified time, dilute the resulting solution with the mobile phase to a final

concentration of approximately 50 µg/mL for HPLC analysis.

4.4 Thermal Degradation

Place the solid Sofosbuvir drug substance in a hot air oven maintained at 50-70°C for 21

days.[3]

Separately, keep a solution of Sofosbuvir (1 mg/mL in methanol) at 50°C for 21 days.[3]

After the specified time, dissolve the solid sample and dilute the solution sample with the

mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

4.5 Photolytic Degradation

Expose the solid Sofosbuvir drug substance and a solution of Sofosbuvir (1 mg/mL in

methanol) to UV light (254 nm) and visible light in a photostability chamber for an extended

period (e.g., 24 hours to 21 days).[3][4]

A control sample should be kept in the dark under the same conditions.

After exposure, dissolve the solid sample and dilute the solution sample with the mobile

phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

Analytical Methodology
A stability-indicating HPLC method is crucial for separating the degradation products from the

parent drug.

Chromatographic Conditions (Example)
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and

an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 50:50 (v/v)

mixture.[3][7]

Flow Rate: 1.0 mL/min[3]

Detection Wavelength: 260 nm[4]

Injection Volume: 20 µL[3]

Column Temperature: Ambient or controlled at a specific temperature.

Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and

structured table for easy comparison.

Table 1: Summary of Forced Degradation Studies of Sofosbuvir
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Stress
Condition

Reagent/
Condition

Duration
Temperat
ure

%
Degradati
on

Number
of
Degradati
on
Products

Retention
Times
(min) of
Major
Impurities

Acidic

Hydrolysis
0.1 N HCl 6 hours 70°C ~23%[3] 1 4.2[3]

Alkaline

Hydrolysis

0.1 N

NaOH
10 hours 70°C ~50%[3] 1 3.6[3]

Oxidative

Degradatio

n

3% H₂O₂ 7 days
Room

Temp
~19%[3] 1 3.2[3]

Thermal

Degradatio

n

Solid State 21 days 50°C

No

degradatio

n

observed[3

]

0 -

Photolytic

Degradatio

n

UV/Visible

Light
21 days Ambient

No

degradatio

n

observed[3

]

0 -

Table 2: Identified Degradation Products of Sofosbuvir
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Degradation
Product (DP)

Stress Condition m/z Value
Proposed
Structure/Modificat
ion

DP I Acidic 488[3] Hydrolysis product

DP II Alkaline 393.3[3] Hydrolysis product

DP III Oxidative 393[3] N-oxide formation

Acid Degradation

Product
Acidic 416.08[4]

(R)-((2R,3R,4R,5R)-5-

(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-fluoro-3-

hydroxy-4-

methyltetrahydrofuran

-2-yl)methyl phenyl

hydrogen phosphate

Base Degradation

Impurity-A
Basic 453.13[4]

(S)-isopropyl 2-((R)-

(((2R,3R,4R,5R)-5-

(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-fluoro-3-

hydroxy-4-

methyltetrahydrofuran

-2-yl)methoxy)

(hydroxy)phosphoryla

mino)propanoate

Base Degradation

Impurity-B
Basic 411.08[4]

(S)-2-((R)-

(((2R,3R,4R,5R)-5-

(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-fluoro-3-

hydroxy-4-

methyltetrahydrofuran

-2-yl)methoxy)

(hydroxy)phosphoryla

mino)propanoic acid
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Oxidative Degradation

Product
Oxidative 527.15[4] C₂₂H₂₇FN₃O₉P

Visualization
Experimental Workflow
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Caption: Workflow for forced degradation studies of Sofosbuvir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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